P2X3 Antagonism versus Hec1 Inhibition: Functional Target Divergence from the Core Analog INH1
The target compound is claimed as a P2X3 receptor antagonist, a mechanism supported by its inclusion in the WO2016091776A1 patent family [1]. Its direct structural analog, N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-benzamide (INH1, CAS 313553-47-8), is functionally characterized as an inhibitor of the Hec1/Nek2 protein-protein interaction, exhibiting anti-proliferative activity in breast cancer cell lines with a GI50 of 10–21 μM . This demonstrates that the 2,3-dimethoxybenzamide moiety redirects target engagement from a cytoskeletal signaling component to a ligand-gated ion channel.
| Evidence Dimension | Primary molecular target & functional activity |
|---|---|
| Target Compound Data | P2X3 receptor antagonist (patent claim, specific IC50 data not disclosed in accessible public data for this exact compound) |
| Comparator Or Baseline | INH1 (IBT 13131, CAS 313553-47-8): Hec1/Nek2 inhibitor, GI50 = 10–21 μM in breast cancer cell lines |
| Quantified Difference | Qualitative target switch from Hec1/Nek2 (cytoskeletal signaling) to P2X3 (ligand-gated ion channel). |
| Conditions | Target compound: Patent WO2016091776A1. INH1: Cell proliferation assays using human breast cancer lines (MDA-MB-468, etc.). |
Why This Matters
This target switch is critical for researchers studying neurogenic pain or overactive bladder, where P2X3 antagonism is the therapeutically relevant mechanism, making INH1 an unsuitable substitute.
- [1] Davenport, A. J., et al. (2016). WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides. World Intellectual Property Organization. https://patents.google.com/patent/WO2016091776A1/en View Source
